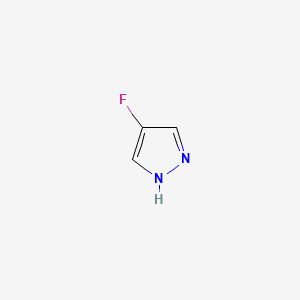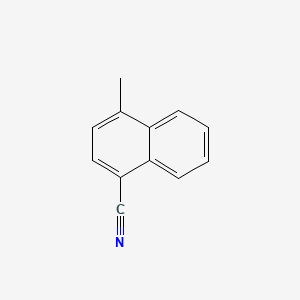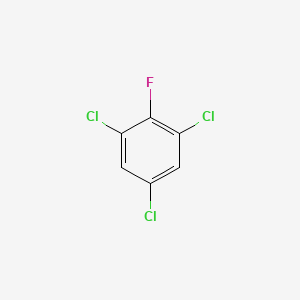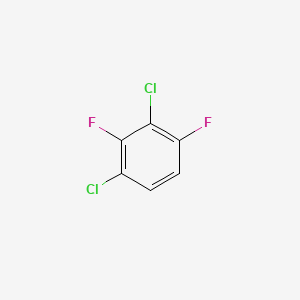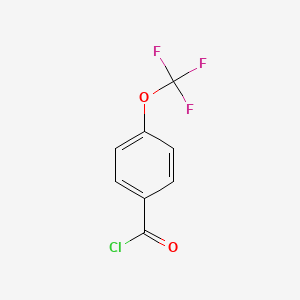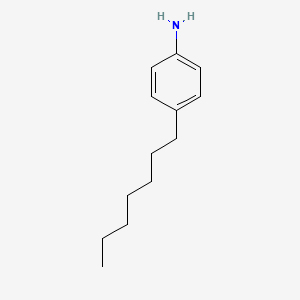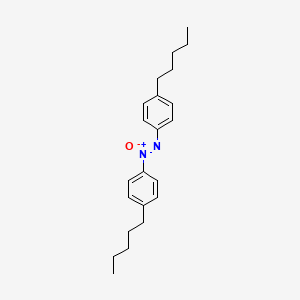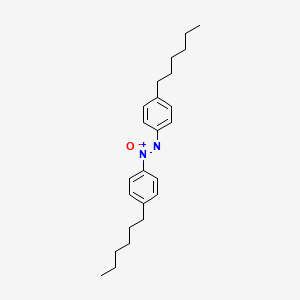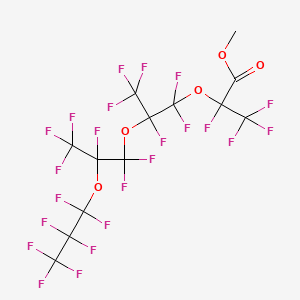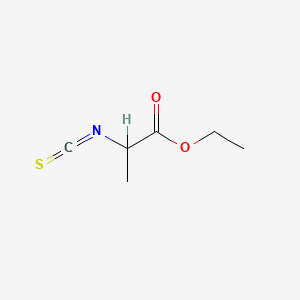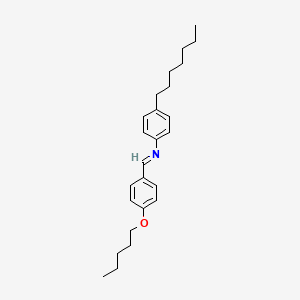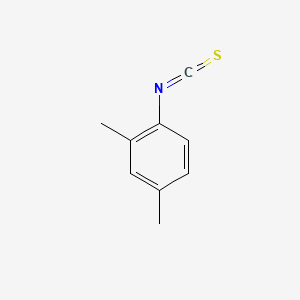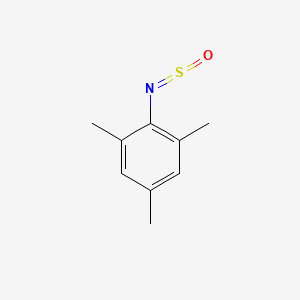
1H,1H,2H,2H-全氟癸基三乙氧基硅烷
描述
1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a compound that is part of a broader class of organofluorine and organosilicon chemistry. This compound is not directly discussed in the provided papers, but its related compounds and synthesis methods offer insight into its chemical nature and potential reactivity. The papers provided discuss various perfluoroalkyl and perfluoroalkenyl compounds, their synthesis, and reactivity, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related perfluoroalkyl compounds involves the use of perfluoroalkyl iodides and ethylene materials, as seen in the preparation of 1H,1H,2H-Heptadecafluorodecene . The process includes a reaction with sodium methoxide/methanol and optimization of factors such as solvent type, raw material ratio, concentration, and reaction time. Although the specific synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of perfluoro compounds is characterized by the presence of fluorine atoms attached to carbon, which significantly affects their geometry and electronic properties. For instance, perfluoro-1,2-dioxolane exhibits a half-chair conformation with specific geometric parameters determined by gas-phase electron diffraction . While this does not directly describe 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, it provides a basis for understanding the likely influence of fluorination on molecular structure.
Chemical Reactions Analysis
The reactivity of perfluoroalkyl compounds is highlighted in the synthesis of various 1,1-difluoro-1-alkenes from 1-trifluoromethylvinylsilane, which involves nucleophilic and electrophilic substitution reactions . Additionally, the synthesis of perfluoroenoxysilanes from acylsilanes and perfluoroalkyl iodides indicates that these compounds can have both nucleophilic and electrophilic properties, leading to diverse reaction outcomes such as hydrolysis to ketones or reactions with amines to form β-enamino ketones . These insights suggest that 1H,1H,2H,2H-Perfluorodecyltriethoxysilane may also exhibit versatile reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluoroalkyl and perfluoroalkenyl compounds are influenced by the strong electronegativity of fluorine atoms. This can lead to high thermal stability and unique reactivity patterns, as seen in the thermal decomposition experiments of phenyliodonium triflates, which provide information on the bond strength in trivalent iodine compounds . While the specific properties of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane are not detailed, the properties of related compounds suggest it may possess similar stability and reactivity characteristics.
科学研究应用
-
Hydrophobic Functionalization of Ceramic Membranes
-
Surface Modification of Copper Hydroxide Nitrate Crystals
-
Coating of Nanosized Medical Devices
-
Superhydrophobic Coating for Metal Surfaces
-
Anti-Icing and Stain-Resistant Surfaces
- Field : Material Science
- Application : PFDTES can be used to create a superamphiphobic spray coating on stainless steel surfaces, which may potentially be used to create anti-icing and stain-resistant surfaces .
- Method : The exact method of application is not specified, but it typically involves spraying the PFDTES coating onto the stainless steel surfaces .
- Results : The result is stainless steel surfaces with enhanced resistance to icing and staining .
-
Fabrication of Microfluidic Chips
- Field : Microfluidics
- Application : PFDTES may be used to modify the surface of poly(methyl methacrylate) (PMMA) for the fabrication of microfluidic chips .
- Method : The exact method of application is not specified, but it typically involves coating the PMMA surface with PFDTES .
- Results : The result is a microfluidic chip with enhanced properties, potentially including increased hydrophobicity or reduced friction .
-
Bonding Poly(tetrafluoroethylene) Films to Silicon Wafers
- Field : Material Science
- Application : PFDTES is used to bond poly(tetrafluoroethylene) films to silicon wafers .
- Method : The exact method of application is not specified, but it typically involves coating the silicon wafers with PFDTES .
- Results : The result is silicon wafers with bonded poly(tetrafluoroethylene) films .
-
Anti-Reflective Coating
-
Release Coating
-
Soil Repellent Coating
安全和危害
属性
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F17O3Si/c1-4-34-37(35-5-2,36-6-3)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXDKRSDUJLNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(OCH2CH3)3, C16H19F17O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
208645-23-2 | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208645-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40144396 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
CAS RN |
101947-16-4 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101947-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101947164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



